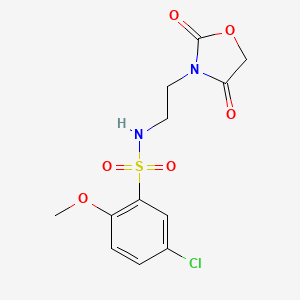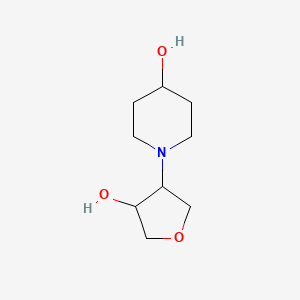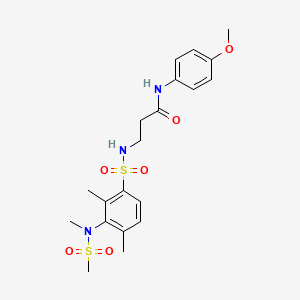
3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H27N3O6S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Applications in Medicine and Research
Sulfonamides have been utilized in the medical field primarily as antibiotics. They inhibit the bacterial synthesis of folic acid, an essential process for bacterial growth and reproduction. Beyond their antibacterial properties, sulfonamides have found applications in the treatment of various diseases due to their wide-ranging pharmacological effects.
Antibacterial and Antimicrobial Use
Sulfonamides have a longstanding history as antibacterial agents. They were among the first systemic antimicrobial agents discovered and have been used to treat various bacterial infections (Baran et al., 2011).
Antidiabetic Effects
Metformin, a drug with a sulfonamide structure, is widely used in the management of type 2 diabetes mellitus. It is known for its antihyperglycemic properties, improving insulin sensitivity, and reducing hepatic glucose production (Ursini et al., 2018).
Anticancer Properties
Sulfonamides have been investigated for their potential anticancer properties. Sulfonamide inhibitors have shown promise in targeting enzymes that are overexpressed in cancer cells, offering a pathway for therapeutic intervention (Gulcin & Taslimi, 2018).
Carbonic Anhydrase Inhibition
Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological functions. This property has been exploited in the treatment of conditions like glaucoma, epilepsy, and altitude sickness (Masini et al., 2013).
Environmental Impact and Analysis
Presence in the Environment
The widespread use of sulfonamides has led to their presence in the environment, primarily through agricultural runoff. This occurrence poses challenges for environmental health, as it can lead to the development of antibiotic-resistant bacteria and affect the microbial balance in ecosystems (Baran et al., 2011).
properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S2/c1-14-6-11-18(15(2)20(14)23(3)30(5,25)26)31(27,28)21-13-12-19(24)22-16-7-9-17(29-4)10-8-16/h6-11,21H,12-13H2,1-5H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVWTNQZDFSRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)OC)C)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)


![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)

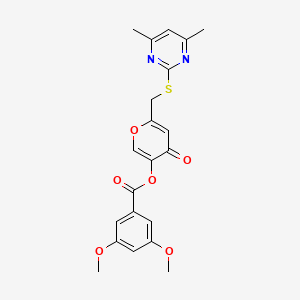
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

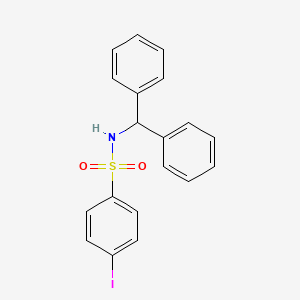
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
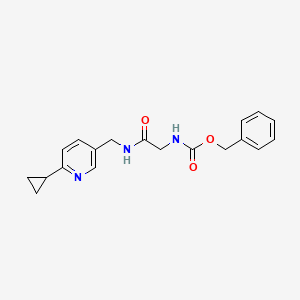
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
